4-Amino-2,3-dimethylbenzenesulfonic acid
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Overview
Description
4-Amino-2,3-dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino and methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dimethylbenzenesulfonic acid typically involves the sulfonation of 2,3-dimethylaniline followed by nitration and subsequent reduction. The reaction conditions often include the use of sulfuric acid for sulfonation, nitric acid for nitration, and a reducing agent such as iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron or tin in hydrochloric acid are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
4-Amino-2,3-dimethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzenesulfonic acid
- 4-Amino-2,5-dimethylbenzenesulfonic acid
- 3-Amino-2,4-dimethylbenzenesulfonic acid
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
74319-86-1 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-amino-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
KFVCGCYALLDNBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)O)N |
Origin of Product |
United States |
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